![molecular formula C11H16N4O2S B7528858 2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7528858.png)
2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACTA and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been shown to interact with DNA and RNA, leading to the inhibition of cell growth.
Biochemical and Physiological Effects
2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been reported to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential area of research is its use as a potential anticancer agent. It may also be investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies may be conducted to investigate its potential as a herbicide and corrosion inhibitor.
Conclusion
In conclusion, 2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been studied extensively for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study, including its potential use as an anticancer agent and in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of cyclopentanone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been reported to have a high yield and purity of the product.
Scientific Research Applications
2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been reported to have antibacterial, antifungal, and antitumor activities. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been investigated for its ability to act as a corrosion inhibitor.
properties
IUPAC Name |
2-acetamido-2-cyclopentyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-7(16)13-9(8-4-2-3-5-8)10(17)14-11-15-12-6-18-11/h6,8-9H,2-5H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKGYBCJGDVBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCCC1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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